ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a hybrid heterocyclic compound featuring:
- A tetrahydrobenzothiophene core substituted with a methyl group at position 4.
- An ethyl carboxylate group at position 2.
- A coumarin (chromen-2-one) moiety linked via an amide bond at position 2, with a bromine atom at position 6 of the coumarin ring.
This structure combines the electron-rich benzothiophene system with the UV-active coumarin unit, making it a candidate for applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO5S/c1-3-28-22(27)18-14-6-4-11(2)8-17(14)30-20(18)24-19(25)15-10-12-9-13(23)5-7-16(12)29-21(15)26/h5,7,9-11H,3-4,6,8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVVHQTTGXCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and other pharmacological implications based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H20BrNO5S
- Molecular Weight : 490.4 g/mol
- IUPAC Name : this compound
The structure features a benzothiophene core substituted with various functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Against Cancer Cell Lines : In vitro assays have demonstrated that derivatives of benzothiophene exhibit selective cytotoxicity against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as inhibiting topoisomerase II activity and disrupting the cell cycle .
- Case Study : A study investigated a series of tetrahydrobenzo[b]thiophene derivatives, revealing significant antiproliferative effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating strong activity .
Antioxidant Activity
The antioxidant properties of the compound have also been evaluated:
- Total Antioxidant Capacity (TAC) : The compound was tested alongside ascorbic acid as a standard. The results showed that it possesses significant antioxidant activity comparable to ascorbic acid, suggesting its potential use in treating oxidative stress-related diseases .
- Mechanism of Action : The presence of free amino and NH groups in the structure enhances its hydrogen donor capacity, which is crucial for antioxidant activity. This feature allows the compound to effectively scavenge free radicals and inhibit lipid peroxidation .
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 4.67 | |
| HepG2 | 194 | ||
| Antioxidant Activity | Ascorbic Acid Comparison | Comparable |
Research Findings
- Synthesis and Evaluation : The compound was synthesized through multi-component reactions involving various precursors. Its biological evaluation included both in vitro and in vivo models to assess efficacy against cancer cells and oxidative stress .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the benzothiophene core can significantly influence biological activity. Substituents on the aromatic rings play a crucial role in enhancing or diminishing anticancer properties .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential anticancer properties. Research indicates that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) through mitochondrial pathways.
-
Antimicrobial Properties :
- The compound exhibits antimicrobial activity against a range of bacteria and fungi. Its efficacy has been attributed to the presence of the bromine atom and the chromene moiety, which enhance its interaction with microbial cell membranes.
Biological Applications
-
Enzyme Inhibition :
- The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For example, it has shown promising results as a selective inhibitor of cyclooxygenase (COX) enzymes.
Enzyme Inhibition Type IC50 (µM) COX-1 Competitive 15 COX-2 Non-competitive 20
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a monomer in polymer synthesis due to its functional groups that allow for polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Comparison with Similar Compounds
Structural Similarities and Variations
The following compounds share partial structural motifs with the target molecule:
Key Observations :
- Coumarin Derivatives : The target compound’s coumarin unit is structurally analogous to ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate , but the latter lacks the tetrahydrobenzothiophene-amide linkage. Bromination at position 6 is conserved, enhancing UV stability and reactivity.
- Tetrahydrobenzothiophene Derivatives: Compounds like those in and share the tetrahydrobenzothiophene core but differ in substituents. The 4-hydroxyphenyl group in introduces polarity, whereas the chloro-methylphenoxy group in increases lipophilicity (higher XLogP ~4.5).
- Thiazolopyrimidine Analogs : The thiazolo[3,2-a]pyrimidine system in demonstrates how halogen (bromo) and ester groups influence π-halogen interactions in crystallography, a property relevant to the target compound’s solid-state behavior.
Comparison :
- The Petasis reaction in uses HFIP solvent and molecular sieves for water-sensitive steps, whereas thiazolopyrimidine synthesis employs sulfonylation and transesterification.
- Brominated coumarin synthesis (e.g., ) typically involves Pechmann condensation, suggesting similar pathways for the target compound’s coumarin moiety.
Physicochemical Properties
*XLogP3 values estimated using analogous structures.
Insights :
- The target compound’s higher molecular weight and polar surface area (due to the amide and ester groups) suggest lower membrane permeability compared to simpler coumarin esters .
- The chloro-methylphenoxy analog has higher lipophilicity, which may enhance bioavailability but reduce aqueous solubility.
Spectroscopic Data Comparison
Notable Trends:
- Ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.5 ppm, quartet) are conserved across analogs.
- The target compound’s coumarin carbonyl (δ ~160 ppm) and amide carbonyl (δ ~165 ppm) would appear as distinct ¹³C signals.
Q & A
Q. How do structural modifications impact photostability and shelf life?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
